molecular formula C12H18N2O2 B13103769 (S)-tert-Butyl 3-amino-3-(pyridin-3-yl)propanoate

(S)-tert-Butyl 3-amino-3-(pyridin-3-yl)propanoate

Cat. No.: B13103769
M. Wt: 222.28 g/mol
InChI Key: CXAKFVVLZRZSGA-JTQLQIEISA-N
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Description

(S)-tert-Butyl 3-amino-3-(pyridin-3-yl)propanoate (CAS No. 198959-36-3; also referenced as 181517-93-1 in some sources ) is a chiral β-amino ester derivative featuring a pyridin-3-yl substituent. Its structure comprises a tert-butyl ester group, an amino group, and a pyridine ring at the β-position (Figure 1). This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting agents due to its stereochemical rigidity and compatibility with peptide coupling reactions. The tert-butyl ester moiety enhances stability under acidic conditions, making it advantageous for multi-step synthetic workflows .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl (3S)-3-amino-3-pyridin-3-ylpropanoate

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)7-10(13)9-5-4-6-14-8-9/h4-6,8,10H,7,13H2,1-3H3/t10-/m0/s1

InChI Key

CXAKFVVLZRZSGA-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C1=CN=CC=C1)N

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CN=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-amino-3-(pyridin-3-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate and 3-aminopyridine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a chiral catalyst to ensure the desired stereochemistry. The reaction may proceed through a Michael addition followed by esterification.

    Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for (S)-tert-Butyl 3-amino-3-(pyridin-3-yl)propanoate may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-amino-3-(pyridin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like acyl chlorides or anhydrides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce piperidine derivatives.

Scientific Research Applications

(S)-tert-Butyl 3-amino-3-(pyridin-3-yl)propanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies investigating the interaction of pyridine-containing compounds with biological targets.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-amino-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The amino group and pyridine ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name CAS No. Stereochemistry Ester Group Pyridine Substituent Salt Form Similarity Score*
(S)-tert-Butyl 3-amino-3-(pyridin-3-yl)propanoate 198959-36-3 / 181517-93-1 S tert-butyl H (pyridin-3-yl) Free base 0.89
(R)-Methyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate 912340-59-1 R Methyl 6-methoxy Free base 0.81
(S)-Methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride 1217624-51-5 S Methyl H (pyridin-3-yl) Hydrochloride 1.00

*Similarity score relative to the target compound (198959-36-3), calculated based on structural overlap .

Detailed Comparisons

(R)-Methyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate (CAS 912340-59-1)

  • Structural Differences : The R-configuration and 6-methoxy group on the pyridine ring distinguish this analog.
  • Impact on Properties :
    • The methoxy group increases electron density on the pyridine ring, altering binding affinity in kinase inhibition assays .
    • The methyl ester group reduces steric hindrance compared to tert-butyl, enhancing hydrolysis rates under basic conditions.
  • Applications : Primarily used in early-stage drug discovery for hit optimization due to its tunable electronic profile.

(S)-Methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride (CAS 1217624-51-5)

  • Structural Differences : Shares the S-configuration but substitutes tert-butyl with a methyl ester and incorporates a hydrochloride salt.
  • Impact on Properties :
    • The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in water vs. <5 mg/mL for the free base) .
    • Methyl ester derivatives exhibit faster deprotection under acidic conditions, limiting their use in prolonged syntheses.
  • Applications : Preferred in formulations requiring high bioavailability, such as oral drug candidates.

Biological Activity

(S)-tert-Butyl 3-amino-3-(pyridin-3-yl)propanoate is a chiral compound with significant potential in medicinal chemistry, particularly concerning its biological activity related to neurological disorders. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(S)-tert-Butyl 3-amino-3-(pyridin-3-yl)propanoate has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₈N₂O
  • CAS Number : 39104-05-7
  • Molecular Weight : 206.29 g/mol

The compound features a tert-butyl ester group, an amino group, and a pyridine ring, which contribute to its biological activity through various interactions with biological targets.

The biological activity of (S)-tert-butyl 3-amino-3-(pyridin-3-yl)propanoate is primarily attributed to:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with various biological receptors or enzymes.
  • π-π Interactions : The pyridine ring allows for π-π stacking interactions, enhancing binding affinity to target proteins.

These interactions suggest that the compound may modulate the activity of specific enzymes or receptors involved in neurological pathways, potentially offering therapeutic effects for conditions such as neurodegeneration.

Neuroprotective Properties

Research indicates that (S)-tert-butyl 3-amino-3-(pyridin-3-yl)propanoate exhibits neuroprotective effects. Studies have shown its potential in reducing neuronal cell death under oxidative stress conditions, which is crucial in the context of neurodegenerative diseases.

Case Studies and Experimental Data

  • Neuroprotection in Cell Models :
    • In vitro studies demonstrated that treatment with (S)-tert-butyl 3-amino-3-(pyridin-3-yl)propanoate significantly reduced apoptosis in neuronal cell lines exposed to neurotoxic agents.
    • A concentration-dependent response was observed, indicating that higher doses correlate with increased cell viability.
  • In Vivo Studies :
    • Animal models of neurodegeneration revealed that administration of this compound improved behavioral outcomes and reduced markers of inflammation in the brain.
    • The compound's ability to cross the blood-brain barrier enhances its therapeutic potential for central nervous system disorders.

Comparative Analysis with Related Compounds

The biological activity of (S)-tert-butyl 3-amino-3-(pyridin-3-yl)propanoate can be compared with structurally similar compounds:

Compound NameNotable FeaturesBiological Activity
Ethyl 3-amino-3-(pyridin-3-yl)propanoateEthyl group instead of tert-butylLower neuroprotective effects
3-Amino-3-(pyridin-2-yl)propanoic acidLacks ester group; more polarIncreased reactivity but less stability
Methyl 3-amino-3-(pyridin-4-YL)propanoateDifferent substitution pattern on the pyridine ringAltered reactivity and binding affinity

This table illustrates how variations in chemical structure influence biological activity, highlighting the unique position of (S)-tert-butyl 3-amino-3-(pyridin-3-yl)propanoate in drug development.

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